1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine
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Overview
Description
1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines that contain a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a 2,6-dimethoxybenzyl group attached to the nitrogen atom of a piperidine ring, with an additional methyl group on the nitrogen atom.
Preparation Methods
The synthesis of 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine typically involves multiple steps. One common method starts with the preparation of 2,6-dimethoxybenzyl bromide, which is then reacted with piperidine to form the intermediate 1-(2,6-dimethoxybenzyl)piperidine. This intermediate is subsequently methylated using methyl iodide to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to various physiological effects. The exact pathways involved depend on the specific receptors and biological systems being studied .
Comparison with Similar Compounds
1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine can be compared with other similar compounds, such as:
2,6-Dimethoxybenzyl bromide: This compound is a precursor in the synthesis of this compound and shares similar structural features.
1-(2,6-Dimethoxybenzyl)piperidine: This intermediate compound is also used in the synthesis of the final product and has similar chemical properties.
Other piperidine derivatives: Compounds like 1-benzylpiperidine and 1-methylpiperidine have similar piperidine ring structures but differ in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[(2,6-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16-12-7-9-17(10-8-12)11-13-14(18-2)5-4-6-15(13)19-3/h4-6,12,16H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSOHLHQWSFYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397245-00-0 |
Source
|
Record name | 1-(2,6-Dimethoxybenzyl)-N-methylpiperidine-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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